molecular formula C15H17NO6 B6513870 5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 148018-39-7

5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B6513870
M. Wt: 307.30 g/mol
InChI Key: GAGMCKDPZXBCNK-UHFFFAOYSA-N
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Patent
US05506235

Procedure details

In a three neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of 10.0 g (69.3 mmol) of 2,2-dimethyl-1,3-dioxan-4,6-dione (Meldrum's acid) and 46 mL (277 mmol) of triethyl orthoformate was treated with 11.1 g (72.7 mmol) of 2,4-dimethoxyaniline. The mixture was heated at 85° C. for two hours. Upon cooling to room temperature, the reaction mixture was diluted with isopropyl ether and filtered to furnish 18.7 g of 5-[(2,4-dimethoxyphenyl)aminomethylene]2,2-dimethyl-1,3-dioxan-4,6-dione as a bright orange solid. This solid was then added portionwise to 80 mL of a boiling solution of biphenyl and diphenyl ether/biphenyl, (Dowtherm, trademark). After the final addition heating was continued for just 5 minutes. After cooling to room temperature, the reaction mixture was stored in the refrigerator overnight, and then stirred with isopropyl ether for an hour. The solids were filtered and washed with isopropyl ether to afford 11.8 g (83%) of 6,8-dimethoxyquinolin-4-ol: m.p. 221°-224° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[CH:11](OCC)(OCC)OCC.[CH3:21][O:22][C:23]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:24]=1[NH2:25]>C(OC(C)C)(C)C>[CH3:21][O:22][C:23]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:24]=1[NH:25][CH:11]=[C:5]1[C:6](=[O:8])[O:7][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
46 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
11.1 g
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)NC=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.